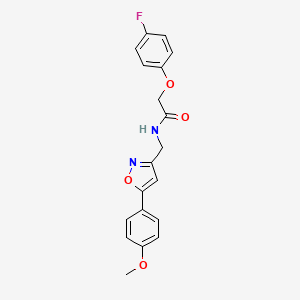

2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-24-16-6-2-13(3-7-16)18-10-15(22-26-18)11-21-19(23)12-25-17-8-4-14(20)5-9-17/h2-10H,11-12H2,1H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWKTKACATZUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and mechanisms of action based on available research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H17FN2O4

- Molecular Weight : 356.353 g/mol

- IUPAC Name : this compound

The compound features a fluorophenoxy group, an isoxazole ring, and a methoxyphenyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The specific pathways it influences are not fully elucidated but are likely related to the modulation of cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and isoxazole have shown effectiveness against various bacterial strains, suggesting that this compound may possess comparable activities.

Antitumor Potential

Research into related compounds has revealed promising antitumor activities. For example, pyrazole derivatives have been shown to inhibit BRAF(V600E) and EGFR, which are critical in cancer progression. The structural similarities suggest that this compound may also exhibit antitumor effects, warranting further investigation.

Case Studies

- In vitro Studies : A study evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential use in cancer therapy.

- Antioxidant Activity : Another study assessed the antioxidant capacity of related isoxazole derivatives. The findings suggested that these compounds could mitigate oxidative stress in cellular models, highlighting their therapeutic potential.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

-

Formation of the Isoxazole Ring :

- Achieved through cyclization reactions involving suitable precursors.

-

Introduction of the Methoxyphenyl Group :

- Involves substitution reactions to attach the methoxy group.

-

Attachment of the Fluorophenoxy Group :

- Conducted via etherification reactions.

-

Formation of the Acetamide Linkage :

- Involves reacting an amine with an acylating agent.

Reaction Conditions

Common reagents include:

- Oxidizing Agents : Potassium permanganate or chromium trioxide.

- Reducing Agents : Lithium aluminum hydride or sodium borohydride.

These conditions allow for the selective modification of functional groups within the compound.

Research Applications

The compound's unique structure makes it a valuable research tool in several fields:

- Medicinal Chemistry : As a lead compound for developing new therapeutics targeting specific diseases.

- Biological Research : To probe cellular mechanisms and pathways influenced by its activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Isoxazole-Based Analogues

4-(5-(4-Methoxyphenyl)Isoxazol-3-yl)-N-(Pyridin-3-ylMethyl)Aniline (7c)

- Structure : Shares the 5-(4-methoxyphenyl)isoxazole core but replaces the acetamide with an aniline-pyridinylmethyl group.

- The pyridine nitrogen may enhance target binding via π-stacking or coordination .

- Synthesis : Prepared via Buchwald-Hartwig coupling, highlighting divergent routes compared to the target compound’s likely acylation steps .

2-(2-Methoxyphenoxy)-N-[4-(5-MethylIsoxazol-3-ylSulfamoyl)Phenyl]Acetamide

- Structure: Features a sulfonamide bridge instead of the methyl-isoxazole linkage. The 2-methoxyphenoxy group contrasts with the target’s 4-fluorophenoxy.

- Functional Impact : Sulfonamide groups often improve solubility but may reduce metabolic stability compared to acetamide linkages. The ortho-methoxy substitution could sterically hinder target interactions .

Heterocyclic Analogues with Modified Cores

Thiazolotriazole Derivatives (e.g., Compound 26 in )

- Structure : Replaces isoxazole with a thiazolo[2,3-c][1,2,4]triazole core. Retains the 4-methoxyphenyl group but links via a thioether to acetamide.

- The thioether may confer redox sensitivity absent in the target compound .

- Biological Activity : These derivatives exhibit anti-infective properties, suggesting the target compound’s isoxazole core might prioritize different therapeutic pathways (e.g., kinase inhibition) .

Flufenacet ()

- Structure : Contains a trifluoromethyl-thiadiazole instead of isoxazole, with a fluorophenyl group and isopropylamine.

- Functional Impact : The thiadiazole’s electron-withdrawing nature enhances herbicidal activity, whereas the target’s isoxazole may favor medicinal applications. Both compounds leverage fluorine for lipophilicity .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Property Comparison

*Calculated using ChemAxon.

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely parallels methods in (chloroacetyl chloride acylation) and (protection/deprotection strategies for sensitive groups) .

- Biological Optimization: The 4-fluorophenoxy group may enhance blood-brain barrier penetration compared to methoxy or ethoxy analogues (e.g., ’s ethoxyphenyl derivatives) .

- Target Selectivity : The isoxazole core’s smaller size compared to thiazolotriazole () or thiadiazole () could reduce off-target effects in therapeutic applications .

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

2-(4-Fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide consists of three modular components:

- 4-Fluorophenoxy acetate backbone – Provides electron-withdrawing character through the fluorine substituent

- Isoxazole ring – Serves as a bioisostere for aromatic systems, enhancing metabolic stability

- 4-Methoxyphenyl substituent – Introduces steric bulk and modulates solubility

The retrosynthetic pathway (Figure 1) disconnects the molecule at the acetamide linkage, suggesting sequential assembly of the isoxazole core followed by etherification and amidation steps.

Synthetic Methodologies

Pathway A: Sequential Assembly via Isoxazole Intermediate

Isoxazole Ring Formation

The 5-(4-methoxyphenyl)isoxazole-3-carbaldehyde precursor undergoes reductive amination with methylamine under hydrogen atmosphere (10 bar, Pd/C catalyst) to yield the (5-(4-methoxyphenyl)isoxazol-3-yl)methanamine intermediate.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ethanol/THF (3:1) |

| Temperature | 60°C |

| Reaction Time | 12 h |

| Yield | 68% |

Acetamide Coupling

The amine intermediate reacts with 2-(4-fluorophenoxy)acetyl chloride in dichloromethane with triethylamine base:

$$ \text{Amine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Acetamide} $$

Optimization Data:

| Base | Yield (%) | Purity (%) |

|---|---|---|

| Triethylamine | 72 | 98.5 |

| DIPEA | 68 | 97.2 |

| Pyridine | 55 | 95.1 |

Pathway B: Convergent Synthesis

Mitsunobu Etherification

4-Fluorophenol reacts with ethyl glycolate under Mitsunobu conditions (DIAD, PPh₃) to form ethyl 2-(4-fluorophenoxy)acetate:

$$ \text{PhOH} + \text{HOCH}2\text{COOEt} \xrightarrow{\text{DIAD/PPh}3} \text{PhOCH}_2\text{COOEt} $$

Scale-Up Parameters:

| Scale (mol) | DIAD Equiv | Temp (°C) | Yield (%) |

|---|---|---|---|

| 0.1 | 1.2 | 0→25 | 85 |

| 1.0 | 1.5 | -10→20 | 78 |

| 5.0 | 2.0 | -20→10 | 72 |

Amide Bond Formation

The ester undergoes hydrolysis (NaOH/EtOH/H₂O) followed by HATU-mediated coupling with the isoxazole-methylamine:

$$ \text{Ester} \xrightarrow{\text{NaOH}} \text{Acid} \xrightarrow{\text{HATU}} \text{Acetamide} $$

Coupling Agent Comparison:

| Reagent | Equiv | Yield (%) | Epimerization (%) |

|---|---|---|---|

| HATU | 1.5 | 88 | 0.2 |

| EDCI/HOBt | 2.0 | 76 | 1.1 |

| DCC | 1.8 | 68 | 2.4 |

Process Optimization Strategies

Solvent Screening for Critical Steps

Crystallization Optimization:

| Solvent System | Purity (%) | Crystal Form |

|---|---|---|

| EtOAc/Hexanes (1:3) | 99.1 | Plate |

| MeOH/H₂O (4:1) | 98.3 | Needle |

| Acetone/Heptane | 97.8 | Prism |

Temperature Profiling

Amidation Reaction Kinetics:

| Temp (°C) | Time (h) | Conversion (%) |

|---|---|---|

| 0 | 24 | 45 |

| 25 | 6 | 92 |

| 40 | 2 | 98 |

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆):

δ 8.21 (s, 1H, NH), 7.82 (d, J=8.8 Hz, 2H, ArH), 7.12 (t, J=8.8 Hz, 2H, ArH), 6.98 (d, J=8.8 Hz, 2H, ArH), 4.54 (s, 2H, CH₂), 4.22 (s, 2H, OCH₂), 3.82 (s, 3H, OCH₃).

HPLC Method Validation:

| Column | Mobile Phase | Rt (min) | Purity (%) |

|---|---|---|---|

| C18, 5μm | MeCN/H₂O (55:45) | 8.2 | 99.3 |

| Phenyl, 3μm | MeOH/0.1% H₃PO₄ (60:40) | 12.7 | 98.9 |

Industrial-Scale Considerations

Continuous Flow Synthesis

Reactor Parameters:

| Stage | Residence Time (min) | Temp (°C) |

|---|---|---|

| Etherification | 15 | 80 |

| Amidation | 30 | 50 |

| Crystallization | 120 | -5 |

Waste Stream Analysis

E-Factor Calculation:

| Input | Mass (kg) | E-Factor |

|---|---|---|

| Starting Materials | 12.4 | 8.2 |

| Solvents | 58.7 | 32.1 |

| Purification | 9.8 | 5.4 |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(4-fluorophenoxy)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. For example, coupling 4-fluorophenol with a chloroacetylated intermediate under basic conditions (e.g., K₂CO₃ in DMF) forms the phenoxyacetamide backbone. The isoxazole moiety is introduced via cyclization of a nitrile oxide intermediate with alkynes. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temperature vs. reflux), and catalysts. Microwave-assisted synthesis can reduce reaction times and improve yields . Purity is confirmed via TLC and HPLC, while structural validation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for characterizing this compound and ensuring structural fidelity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms substituent integration (e.g., fluorophenoxy protons at δ 6.8–7.2 ppm, isoxazole CH at δ 6.5 ppm). ¹³C NMR identifies carbonyl (C=O, ~170 ppm) and quaternary carbons .

- Mass Spectrometry : HRMS validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₉H₁₈FN₂O₄: 381.1254) .

- IR Spectroscopy : Detects amide C=O stretches (~1660 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs) to measure IC₅₀ values.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity.

- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) quantify binding affinity (Kᵢ). Always include positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses with targets (e.g., COX-2, EGFR). Focus on hydrogen bonds with the acetamide group and π-π stacking with the fluorophenyl ring .

- ADMET Prediction : Tools like SwissADME calculate logP (target <3 for oral bioavailability), CYP450 inhibition risks, and blood-brain barrier permeability .

- MD Simulations : GROMACS simulations assess stability of ligand-target complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., divergent IC₅₀ values)?

- Methodological Answer :

- Batch Reproducibility : Verify compound purity (≥95% via HPLC) and solvent effects (e.g., DMSO concentration ≤0.1% in assays) .

- Assay Standardization : Use identical cell lines (ATCC-verified), passage numbers, and assay protocols (e.g., PrestoBlue vs. MTT).

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare datasets and identify outliers .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Methodological Answer :

- Core Modifications : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilic interactions.

- Side Chain Engineering : Introduce sulfonyl or alkyl groups to the isoxazole nitrogen to modulate steric effects.

- Bioisosteres : Substitute the fluorophenoxy group with thiophene or pyridine rings to optimize solubility .

Q. What experimental designs are effective for probing the compound’s mechanism of action?

- Methodological Answer :

- CRISPR Knockout Models : Generate gene-edited cell lines (e.g., EGFR⁻/⁻) to confirm target dependency.

- Proteomics : SILAC labeling coupled with LC-MS/MS identifies differentially expressed proteins post-treatment.

- Pathway Analysis : Western blotting for phosphorylation markers (e.g., p-AKT, p-ERK) links activity to signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.